

The Selectivity Profile of BI-1002494: An In-depth Technical Guide

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Compound of Interest

Compound Name: BI1002494

Cat. No.: B606068

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BI-1002494, a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). The information presented herein is intended to equip researchers with the necessary data and methodologies to effectively utilize this chemical probe in their studies. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.

Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's characteristics and the methods used for its evaluation.

Introduction to BI-1002494

BI-1002494 is a small molecule inhibitor targeting Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase crucial for signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.^[1] Its role in mediating allergic and inflammatory responses has made SYK an attractive therapeutic target for a range of autoimmune and inflammatory diseases. BI-1002494 has been developed as a high-quality chemical probe to investigate SYK biology both in vitro and in vivo.

Quantitative Selectivity Data

The selectivity of a chemical probe is paramount to ensure that observed biological effects can be confidently attributed to the inhibition of the intended target. The following tables summarize

the quantitative data on the selectivity of BI-1002494 against its primary target, SYK, as well as its off-target profile across a broad panel of kinases and other safety-related targets.

Potency against Spleen Tyrosine Kinase (SYK)

Target	IC50 (nM)	Assay Type	Reference
SYK	0.8	Biochemical Kinase Assay	[1]

Kinase Selectivity Panel

Data from a kinase panel screen of BI-1002494 at a concentration of 1 μ M against 239 kinases revealed that 23 kinases exhibited greater than 50% inhibition. While the specific IC50 values for these off-targets are not publicly available, this initial screen provides an overview of the compound's kinase selectivity.

Off-Target Liability Panel (Eurofins SafetyScreen44™)

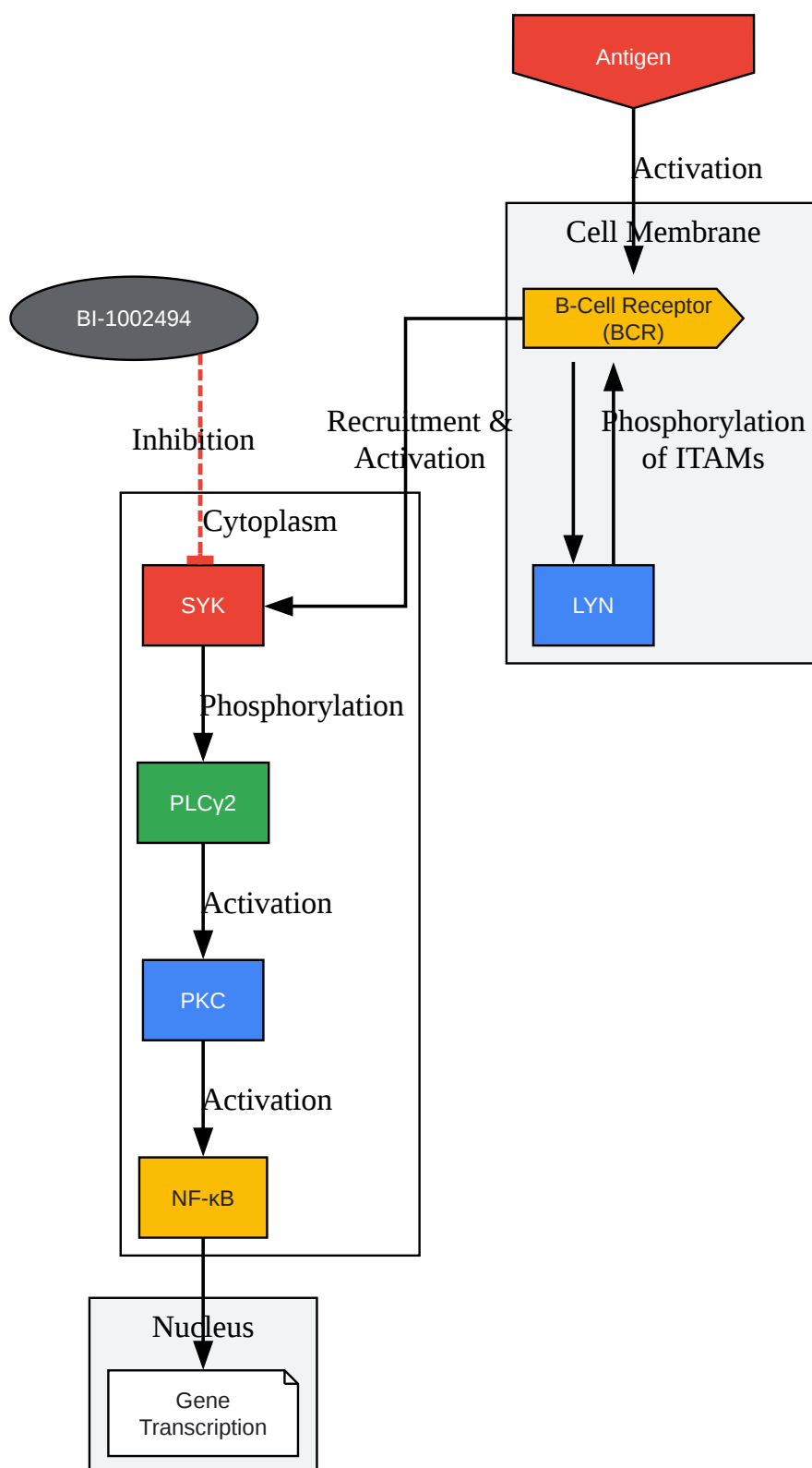
To assess its broader off-target profile, BI-1002494 was screened against a panel of 56 non-kinase targets at a concentration of 10 μ M. The results indicate a low potential for off-target effects at therapeutically relevant concentrations.

Target	% Inhibition @ 10 μ M
Muscarinic M1 Receptor (h)	70%
Adenosine A1 Receptor (h)	63%
Adenosine A2A Receptor (h)	59%

Data sourced from Boehringer Ingelheim's opnMe portal.[2]

Signaling Pathway

BI-1002494 exerts its effects by inhibiting the catalytic activity of SYK. The following diagram illustrates the canonical SYK signaling pathway downstream of the B-cell receptor (BCR) and highlights the point of inhibition by BI-1002494.



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SYK Signaling Pathway Inhibition by BI-1002494

Experimental Protocols

Detailed methodologies for the key assays used to characterize the selectivity and functional effects of BI-1002494 are provided below.

Radiometric Kinase Assay for SYK

This protocol describes a standard method for determining the in vitro potency of an inhibitor against SYK using a radiometric assay format.

Objective: To measure the IC₅₀ value of BI-1002494 against SYK.

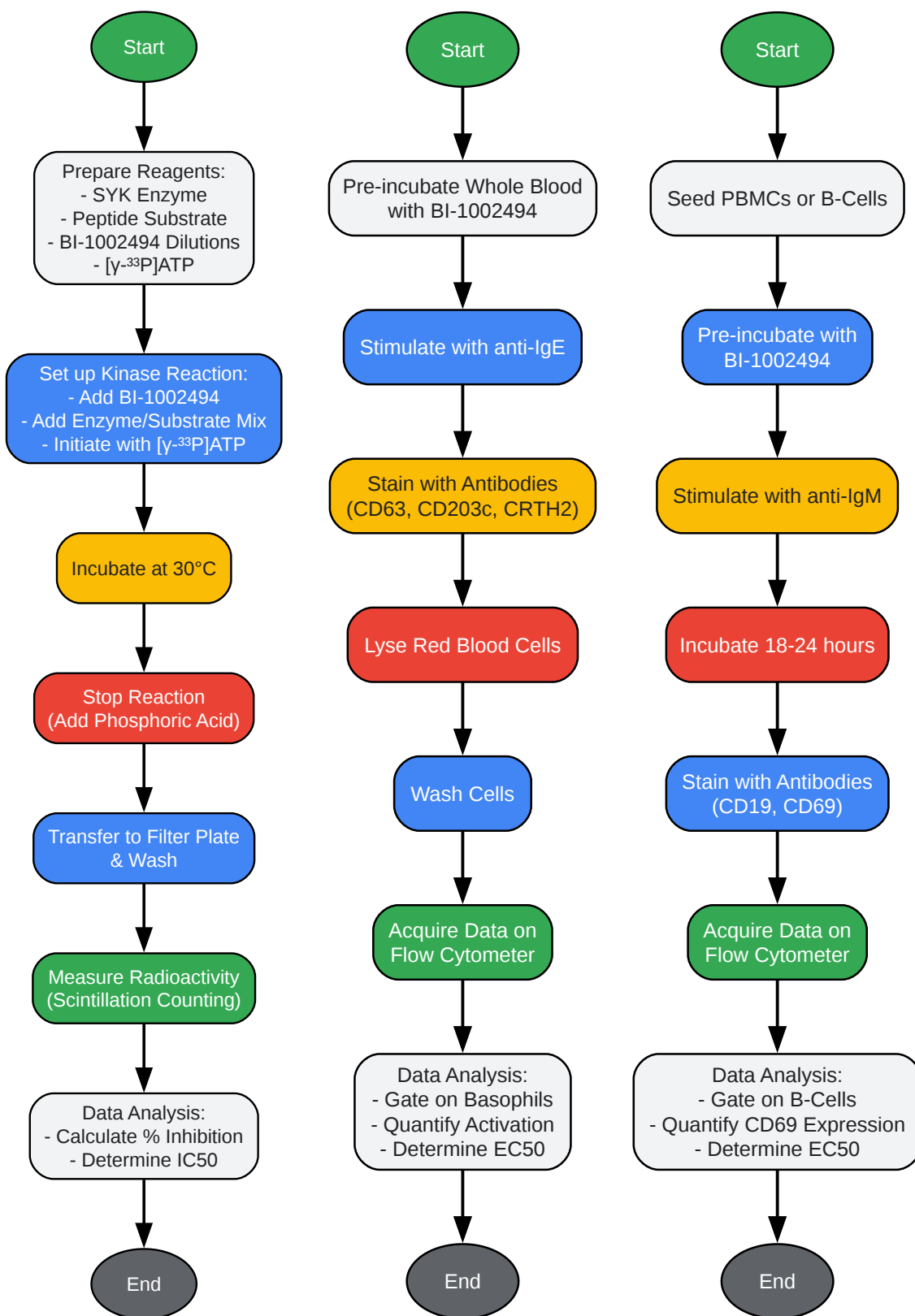
Materials:

- Recombinant human SYK enzyme
- Poly (Glu, Tyr) 4:1 peptide substrate
- [γ -³³P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- BI-1002494 (serial dilutions)
- 96-well plates
- Phosphocellulose filter plates
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter and scintillant

Procedure:

- Prepare a reaction mixture containing SYK enzyme and the peptide substrate in the kinase reaction buffer.
- Add serial dilutions of BI-1002494 or vehicle control (DMSO) to the wells of a 96-well plate.

- Add the SYK enzyme/substrate mixture to the wells.
- Initiate the kinase reaction by adding [γ - ^{33}P]ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction by adding phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ - ^{33}P]ATP.
- Dry the filter plate, add scintillant, and measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of BI-1002494 and determine the IC₅₀ value using a suitable curve-fitting software.



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References

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- 2. Pardon Our Interruption [opnme.com]
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